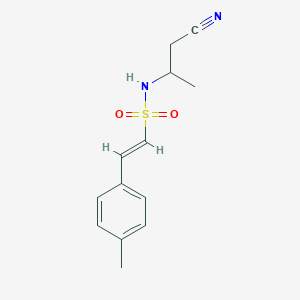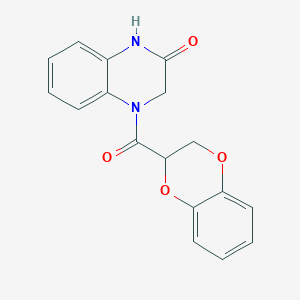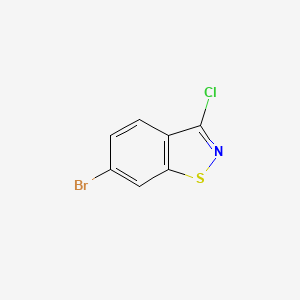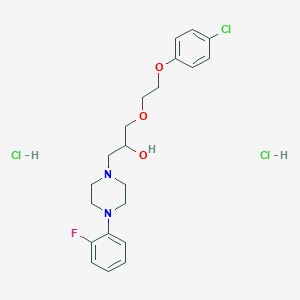
(E)-N-(1-cyanopropan-2-yl)-2-(4-methylphenyl)ethenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(1-cyanopropan-2-yl)-2-(4-methylphenyl)ethenesulfonamide, also known as CP-544326, is a small molecule inhibitor of the enzyme phosphodiesterase 4 (PDE4). PDE4 is involved in the degradation of cyclic adenosine monophosphate (cAMP), a signaling molecule that plays a crucial role in a variety of physiological processes. CP-544326 has been studied for its potential therapeutic applications in a range of diseases, including inflammatory disorders, neurological disorders, and cancer.
Aplicaciones Científicas De Investigación
Synthesis and Characterization in Drug Development
- The compound has been explored in the synthesis and characterization of derivatives for potential use in anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV treatments. For instance, celecoxib derivatives, which share structural similarities, have been evaluated for their anti-inflammatory and analgesic activities without causing tissue damage in the liver, kidney, colon, and brain, suggesting potential for therapeutic development (Küçükgüzel et al., 2013).
Endothelin Antagonist Properties
- Biphenylsulfonamide derivatives, which include structurally related compounds, have been identified as novel series of endothelin-A selective antagonists. These compounds show potential in binding and functional activity, indicating their applicability in treating conditions related to endothelin, such as hypertension (Murugesan et al., 1998).
Carbonic Anhydrase Inhibitory Effects
- Sulfonamide derivatives have been synthesized and studied for their inhibitory effects on carbonic anhydrase, an enzyme significant in various physiological processes. These compounds have shown potent inhibition, suggesting their potential use in developing treatments for conditions involving carbonic anhydrase (Gul et al., 2016).
Potential in Anticancer Therapies
- Ethene sulfonamide derivatives have been explored for their role as potent and selective anticancer agents. Studies show that some derivatives exhibit potent cytotoxicity against various cancer cell lines, including drug-resistant ones, and have potential for in vivo application as anticancer agents (Reddy et al., 2013).
Inhibitory Effects on Cancer-Related Enzymes
- New sulfonamide derivatives have been evaluated for their cytotoxic and CA inhibitory effects. Compounds in this category have shown promising results as anticancer agents with high potency and selectivity, pointing to their potential in cancer drug development (Gul et al., 2018).
Synthesis of Pharmaceuticals and Intermediates
- The compound is involved in the synthesis of various benzonitriles, which are key intermediates in pharmaceutical manufacturing. This demonstrates its role in facilitating the production of a range of pharmaceuticals and highlights its significance in the chemical industry (Anbarasan et al., 2011).
Propiedades
IUPAC Name |
(E)-N-(1-cyanopropan-2-yl)-2-(4-methylphenyl)ethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-11-3-5-13(6-4-11)8-10-18(16,17)15-12(2)7-9-14/h3-6,8,10,12,15H,7H2,1-2H3/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJJCJLUAUCELQ-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NC(C)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC(C)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-isopentyl-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2865916.png)



![4-fluoro-2-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide](/img/structure/B2865920.png)

![N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2865926.png)
![methyl N-[4-({3-[(3,4-dimethylphenyl)carbamoyl]piperidin-1-yl}sulfonyl)phenyl]carbamate](/img/structure/B2865928.png)
![[3-(3,3,3-Trifluoropropyl)-1-bicyclo[1.1.1]pentanyl]hydrazine;hydrochloride](/img/structure/B2865929.png)

![4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2865932.png)
![2-[3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2865933.png)
![2-(2,5-dioxo-4-phenyl-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl)-N-isopropylacetamide](/img/structure/B2865934.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-fluoro-3-nitrophenyl)oxalamide](/img/structure/B2865936.png)